molecular formula C13H10BrNO B2996539 2-(4-Bromophenyl)-1-(3-pyridinyl)-ethanone CAS No. 106997-54-0

2-(4-Bromophenyl)-1-(3-pyridinyl)-ethanone

Cat. No.: B2996539
CAS No.: 106997-54-0
M. Wt: 276.133
InChI Key: BZQKTRUUDBXXSM-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-1-(3-pyridinyl)-ethanone: is an organic compound that features a bromophenyl group and a pyridinyl group connected by an ethanone bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)-1-(3-pyridinyl)-ethanone typically involves the reaction of 4-bromobenzaldehyde with 3-pyridylacetonitrile under basic conditions, followed by hydrolysis and decarboxylation. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a solvent like ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium amide in liquid ammonia for amination reactions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

Chemistry: 2-(4-Bromophenyl)-1-(3-pyridinyl)-ethanone is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the construction of heterocyclic compounds and other functionalized aromatic systems.

Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its structure allows for interactions with various biological targets, making it a candidate for the development of new therapeutic agents.

Medicine: The compound is investigated for its potential medicinal properties, including anti-inflammatory, antimicrobial, and anticancer activities. Researchers explore its ability to modulate biological pathways and its efficacy in preclinical models.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure makes it valuable in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-1-(3-pyridinyl)-ethanone involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The bromophenyl and pyridinyl groups facilitate binding to these targets, leading to modulation of their activity. The compound may inhibit or activate specific pathways, resulting in the desired biological effect.

Comparison with Similar Compounds

  • 2-(4-Chlorophenyl)-1-(3-pyridinyl)-ethanone
  • 2-(4-Fluorophenyl)-1-(3-pyridinyl)-ethanone
  • 2-(4-Methylphenyl)-1-(3-pyridinyl)-ethanone

Comparison: Compared to its analogs, 2-(4-Bromophenyl)-1-(3-pyridinyl)-ethanone is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom can participate in halogen bonding, which may enhance the compound’s binding affinity and specificity. Additionally, the electronic effects of the bromine atom can alter the compound’s chemical properties, making it distinct from its chloro, fluoro, and methyl analogs.

Properties

IUPAC Name

2-(4-bromophenyl)-1-pyridin-3-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO/c14-12-5-3-10(4-6-12)8-13(16)11-2-1-7-15-9-11/h1-7,9H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZQKTRUUDBXXSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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